molecular formula C8H8ClF B045215 1-(2-Chloroethyl)-2-fluorobenzene CAS No. 119779-12-3

1-(2-Chloroethyl)-2-fluorobenzene

Cat. No. B045215
M. Wt: 158.6 g/mol
InChI Key: JVLRUIIRRJELIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2-Chloroethyl)-2-fluorobenzene involves multi-step chemical processes. For example, the synthesis of fluorinated trithioether compounds with fluorinated phenyl moieties demonstrates complex synthetic pathways involving reactions like treatment with lead or sodium derivatives to introduce fluorine atoms into the benzene ring (Arroyo et al., 2006). Another example is the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine, showcasing methods of bromination and diazotization to introduce bromine and fluorine into the aromatic compound (Guo Zhi-an, 2009).

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives is often elucidated through techniques such as X-ray crystallography. For instance, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was analyzed using IR, 1H NMR, and EI mass spectral analysis, with its structure confirmed by X-ray studies, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Özbey et al., 2004).

Chemical Reactions and Properties

1-(2-Chloroethyl)-2-fluorobenzene and similar compounds participate in various chemical reactions due to their active halogen groups. The study of N-Halogeno compounds, for example, highlights the reactivity of fluorinated compounds in electrophilic substitution reactions, which is fundamental to understanding their chemical behavior (Banks et al., 1999).

Physical Properties Analysis

The physical properties of halogenated benzenes are influenced by their molecular structure. For instance, the IR and Raman spectra of 1-(chloromethyl)-4-fluorobenzene provide insights into its symmetry and molecular vibrations, which are crucial for understanding the compound's physical characteristics (Seth-Paul & Shino, 1975).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 1-(2-Chloroethyl)-2-fluorobenzene, are derived from its functional groups and molecular structure. Studies like the reduction of 1-(2-Chloroethyl)-2-nitrobenzene at carbon cathodes reveal complex reaction pathways and product formation, shedding light on the electrochemical properties and potential synthetic applications of these compounds (Du & Peters, 2010).

Scientific Research Applications

  • Gas Sensing

    • Application: A study used WO3/Al2O3/graphite composite materials for an MEMS 2-CEES gas sensor (dichlorodiethyl sulfide simulation), and the corresponding sensing properties were explored .
    • Method: The sensor was tested at a working temperature of 340 °C with a concentration of 5.70 ppm of 2-CEES gas .
    • Results: The response of the sensor to 2-CEES gas was 69%, the response time was 5 s and the recovery time was 42 s. The sensor also has the advantages of long-term stability and high selectivity .
  • Flame Retardant

    • Application: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) is used as a flame retardant in a range of plastic foams, resins and latexes .
    • Method: The compound is incorporated into the material during the manufacturing process to enhance its flame-retardant properties .
    • Results: The use of TDCPP significantly improves the flame resistance of the materials .
  • Kinetics and Thermochemistry

    • Application: The rate constant for the reaction of 2-chloroethyl methyl ether with OH radical was studied .
    • Method: The study was conducted using a conventional relative rate technique at (298 ± 2) K and atmospheric pressure using synthetic air as bath gas .
    • Results: The rate constant was found to be (5.2 ± 1.2) × 10 −12 cm 3 molecule −1 s −1 .
  • Protecting Groups and N-dealkylating Agents

    • Application: Chloroethyl chloroformates, which are structurally similar to “1-(2-Chloroethyl)-2-fluorobenzene”, can be used to form protecting groups and as N-dealkylating agents .
    • Method: The specific methods of application would depend on the particular reaction or synthesis being performed .
    • Results: The use of chloroethyl chloroformates can facilitate complex organic syntheses by protecting reactive groups or removing alkyl groups .
  • Synthesis of Cough Suppressant

    • Application: Bis(chloroethyl) ether, another compound with two 2-chloroethyl substituents, can be used in the synthesis of the cough suppressant fedrilate .
    • Method: It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction .
    • Results: The resulting compound is a key intermediate in the synthesis of fedrilate .
  • Production of Pharmaceuticals, Biocides, and Plasticizers

    • Application: 2-Chloroethanol, a compound that also contains a 2-chloroethyl group, is used in the production of pharmaceuticals, biocides, and plasticizers .
    • Method: Many of these applications entail its use in installing 2-hydroxyethyl groups .
    • Results: The use of 2-chloroethanol can facilitate the production of a wide range of useful compounds .

Safety And Hazards

Similar compounds can be hazardous. For example, “Ethyl chloroformate” is a highly toxic, flammable, corrosive substance. It causes severe burns when comes in contact with eyes and/or skin, can be harmful if swallowed or inhaled .

Future Directions

The future directions of research into similar compounds often involve assessing the ecological risk of these compounds to aquatic life . This includes investigating the potential growth inhibition and hepatic stress induced by exposure to these compounds .

properties

IUPAC Name

1-(2-chloroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRUIIRRJELIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626629
Record name 1-(2-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-2-fluorobenzene

CAS RN

119779-12-3
Record name 1-(2-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A CITARELLA - iris.unime.it
The homologation chemistry pertains the possibility of obtaining from an organic substrate with n carbon atoms, the corresponding homologue with n+ 1 carbon atoms and, among the …
Number of citations: 2 iris.unime.it

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